molecular formula C16H14N2O3 B3056893 2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione CAS No. 7506-37-8

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione

Cat. No. B3056893
CAS RN: 7506-37-8
M. Wt: 282.29 g/mol
InChI Key: NBPCFJQUQFKOHN-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol. It is a derivative of isoindole, a benzopyrrole ring system .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives, including “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione”, has been achieved using simple heating and relatively quick solventless reactions . The synthesis was carried out with a new synthetic strategy based on the 12 principles of green chemistry .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” is derived from the isoindole structure, which consists of a fused benzopyrrole ring system . The isoindole structure exhibits noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene .


Chemical Reactions Analysis

Isoindolines, including “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione”, are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .

Scientific Research Applications

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione derivatives have been investigated for their modulatory effects on the dopamine receptor D3. These compounds show promise as potential antipsychotic agents . Understanding their interactions with specific amino acid residues at the allosteric binding site of the receptor is crucial for drug development.

Synthetic Intermediates

Isoindolines and isoindoline-1,3-dione serve as valuable intermediates for synthesizing new drugs. Their versatile chemical reactivity allows for the creation of diverse molecular scaffolds, which can be tailored for specific applications .

Parkinson’s Disease

In vivo experiments have demonstrated that JaD-04 (2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione) can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model. This finding suggests a potential role in Parkinson’s disease treatment .

Pharmacokinetic Properties

In silico studies have assessed the pharmacokinetic parameters of these compounds, including Lipinski’s rule of five. While isoindolines generally exhibit favorable properties, isoindoline-1,3-dione compounds may have toxicity concerns .

Future Directions

The future directions for “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential biological activities. For instance, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-[(4-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPCFJQUQFKOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324568
Record name F0777-0692
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione

CAS RN

7506-37-8
Record name 2-[[(4-Methoxyphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7506-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 407096
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407096
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0777-0692
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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